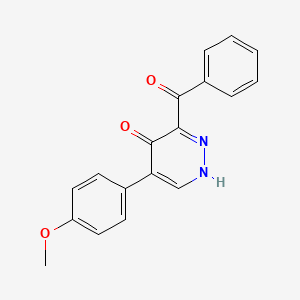

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one

説明

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one is a pyridazinone derivative characterized by a central six-membered pyridazinone ring substituted with a benzoyl group at position 3 and a 4-methoxyphenyl group at position 3. Pyridazinones are nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS)-modulating properties . The benzoyl and methoxyphenyl substituents in this compound likely influence its electronic and steric properties, affecting its solubility, stability, and interaction with biological targets.

特性

CAS番号 |

90054-44-7 |

|---|---|

分子式 |

C18H14N2O3 |

分子量 |

306.3 g/mol |

IUPAC名 |

3-benzoyl-5-(4-methoxyphenyl)-1H-pyridazin-4-one |

InChI |

InChI=1S/C18H14N2O3/c1-23-14-9-7-12(8-10-14)15-11-19-20-16(18(15)22)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,22) |

InChIキー |

BHISKKOGSGFXPZ-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=C(C=C1)C2=CNN=C(C2=O)C(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one typically involves the condensation of appropriate benzoyl and methoxyphenyl derivatives with a pyridazine precursor. Common reagents include hydrazine derivatives and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can modify the functional groups on the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

科学的研究の応用

Biological Activities

The biological activities of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one have been extensively studied, revealing several promising pharmacological properties:

- Antimicrobial Activity : Research indicates that pyridazine derivatives exhibit significant antimicrobial effects against various pathogens, making them candidates for developing new antibiotics .

- Antitumor Properties : The compound has shown potential in inhibiting tumor cell proliferation. Studies have demonstrated its effectiveness against different cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

- Anti-inflammatory Effects : Compounds similar to 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one have been reported to reduce inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of various pyridazine derivatives, including 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Activity

In another research project, the antitumor effects of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one were evaluated using human cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications. Mechanistic studies suggested that the compound activates caspase pathways involved in programmed cell death.

Case Study 3: Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of pyridazine derivatives revealed that 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one significantly reduced pro-inflammatory cytokine levels in vitro. This study highlights its potential use in managing chronic inflammatory conditions.

Summary Table of Applications

作用機序

The mechanism of action of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism would depend on the specific application and target.

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one with structurally analogous pyridazinones and related heterocycles, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues of Pyridazinones

Key Observations:

- Biological Activity : Unlike TAK-063, which directly inhibits PDE10A, the target compound’s activity remains uncharacterized. However, the 4-methoxyphenyl group is associated with improved metabolic stability in related compounds .

- Physical Properties: Thieno-fused pyridazinones exhibit superior crystallinity due to extended π-systems, whereas the target compound’s benzoyl group may reduce solubility in polar solvents .

Comparison with Non-Pyridazinone Heterocycles

lists pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). These compounds lack the pyridazinone ring but share aryl substituents. Key differences include:

- Ring Saturation: Pyrazoles are five-membered, saturated rings, offering conformational rigidity versus the pyridazinone’s aromatic core.

- Bioactivity: Pyrazole-carboximidamides are often explored as antimicrobial agents, whereas pyridazinones like TAK-063 target CNS pathways .

Research Findings and Data Gaps

- Synthetic Routes: The target compound’s synthesis may parallel methods used for dihydropyridinones (e.g., palladium-catalyzed arylation, as in ), though direct evidence is lacking .

- Pharmacokinetics : Substituents like 4-methoxyphenyl may reduce oxidative metabolism, as seen in TAK-063’s metabolite M-I .

生物活性

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Synthesis of 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl hydrazine with appropriate carbonyl compounds, such as benzoyl chloride, under acidic conditions. The reaction conditions can be optimized to yield high purity and yield of the desired product. The characterization of the synthesized compound is usually performed using techniques like NMR, IR spectroscopy, and mass spectrometry.

Antitumor Activity

Research has shown that pyridazine derivatives exhibit significant antitumor properties. For instance, a study highlighted that similar pyridazinone compounds demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis through various signaling pathways, including the modulation of p53 and Bcl-2 family proteins .

Antimicrobial Properties

3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one has also been evaluated for its antimicrobial activity. In vitro studies revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have been documented in various studies. One study reported that compounds similar to 3-benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one effectively reduced inflammation markers in animal models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

- Antitumor Efficacy : A detailed study examined the effects of a related pyridazine compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with flow cytometry analysis indicating increased apoptosis rates compared to untreated controls .

- Antimicrobial Screening : Another investigation focused on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound displayed an MIC of 32 µg/mL for S. aureus, suggesting strong antibacterial potential .

- Inflammation Model : In a rat model of induced inflammation, administration of the compound led to a marked decrease in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyridazine derivatives is often influenced by their structural features. Substituents on the aromatic rings play a critical role in modulating activity. For example, methoxy groups are known to enhance lipophilicity and improve membrane permeability, which can lead to increased bioavailability and efficacy against target cells .

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3-benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one to various biological targets. These studies suggest that the compound can effectively interact with enzymes involved in cancer progression and inflammation, providing a rationale for its observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Benzoyl-5-(4-methoxyphenyl)pyridazin-4(1H)-one?

- Methodological Answer : Multi-step synthesis involving condensation of substituted pyrazole or pyridazine precursors with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) is common. For example, cyclization reactions using phosphoryl chloride (POCl₃) at elevated temperatures (~120°C) have been employed for analogous pyridazinones. Reaction optimization may include adjusting solvent polarity (e.g., DMF or THF) and stoichiometric ratios of reactants to improve yields .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~327 nm in chloroform) is recommended for purity assessment. Structural confirmation requires complementary techniques:

- Spectroscopy : IR for functional groups (e.g., carbonyl stretch ~1680 cm⁻¹), ¹H/¹³C NMR for aromatic protons and methoxy groups, and mass spectrometry (MS) for molecular ion verification.

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D conformation and hydrogen-bonding networks .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Methodological Answer : Phosphodiesterase (PDE) inhibition assays, particularly PDE10A, are relevant given structural similarities to TAK-063, a known PDE10A inhibitor. Use recombinant PDE enzymes in a fluorometric or radiometric assay with 3',5'-cyclic adenosine monophosphate (cAMP) as a substrate. IC₅₀ values should be compared against reference inhibitors (e.g., papaverine) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to PDE10A?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the PDE10A crystal structure (PDB ID: 3QAV). Focus on key interactions:

- The benzoyl group may occupy a hydrophobic pocket.

- The methoxyphenyl moiety could engage in π-π stacking with Phe528.

- Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability .

Q. What strategies resolve discrepancies in biological activity across structural analogs?

- Methodological Answer : Comparative SAR (structure-activity relationship) studies are critical. For example:

- Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., 4-chlorophenyl) to evaluate effects on PDE10A inhibition.

- Test derivatives with modified pyridazinone cores (e.g., pyrazol-5-amine) to identify pharmacophoric requirements. Use statistical tools (e.g., ANOVA) to assess significance of activity differences .

Q. How is in vivo pharmacokinetic profiling conducted for CNS-targeted derivatives?

- Methodological Answer : Administer the compound orally to rodents and measure brain-to-plasma ratios via LC-MS/MS. Assess blood-brain barrier (BBB) penetration using logP values (optimal range: 2–3) and P-glycoprotein efflux assays. Monitor metabolites with high-resolution mass spectrometry (HRMS) to identify oxidation or demethylation pathways .

Q. What crystallographic challenges arise during polymorph screening?

- Methodological Answer : Polymorphs may form due to flexible substituents (e.g., methoxy group). Use solvent-drop crystallization with varying polar solvents (e.g., ethanol vs. acetonitrile) to isolate forms. Refinement in SHELXL requires careful handling of disordered regions via PART and ISOR commands. Compare unit cell parameters with Cambridge Structural Database entries to confirm novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。